molecular formula C23H28ClN3O2 B2812374 (4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone CAS No. 2034611-35-1

(4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone

Cat. No. B2812374
CAS RN: 2034611-35-1
M. Wt: 413.95
InChI Key: SAYJWGGMOLGPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone” is a complex organic compound. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar compounds often involves the use of a Mannich reaction . A Mannich reaction is a type of chemical reaction used to convert amines into other chemical compounds. In the case of similar compounds, the synthesis involved N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple rings and functional groups. The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms . It also contains a phenyl group and a methoxy group.

Scientific Research Applications

Crystallography

The study of crystal structures is vital for understanding the molecular configuration and intermolecular interactions of chemical compounds. For instance, the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl or 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component reveals dihedral angles between the benzene ring and piperidine rings, showcasing the compound's structural complexity. This analysis is crucial for designing compounds with specific physical and chemical properties (Revathi et al., 2015).

Pharmacology

The pharmacological potential of (4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone derivatives has been explored in various studies. Notably, derivatives have demonstrated significant anticancer and antituberculosis activities. For example, a series of derivatives exhibited potent inhibition of tubulin polymerization, a critical process in cancer cell growth, suggesting their potential as anticancer agents. These compounds bind efficiently to β-tubulin at the colchicine binding site, indicating their mechanism of action (Prinz et al., 2017).

Organic Chemistry

In organic chemistry, the synthesis of (4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone and its derivatives enables the exploration of their antimicrobial activities. For instance, novel diphenyl piperazine-based sulfanilamides were synthesized, showing better inhibitory potency against tested bacterial strains compared to traditional sulfanilamide, indicating their potential as new antimicrobial agents (Wang et al., 2011).

Safety and Hazards

This compound is not intended for human or veterinary use. It should be handled with care, and appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYJWGGMOLGPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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